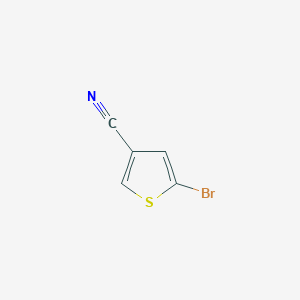

5-Bromothiophene-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWMTJRCGWONCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570076 | |

| Record name | 5-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18792-00-2 | |

| Record name | 5-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Bromothiophene-3-carbonitrile

Executive Summary

5-Bromothiophene-3-carbonitrile is a pivotal heterocyclic intermediate, prized in medicinal chemistry and materials science for its unique dual-reactivity. Its structure features a thiophene ring, which imparts specific electronic properties, substituted with a bromine atom and a nitrile group.[1] The bromine atom serves as an efficient leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex carbon-carbon bonds.[1] Concurrently, the versatile nitrile moiety can be hydrolyzed, reduced, or converted into other functional groups, offering a secondary point for molecular elaboration.[1] This guide provides a comprehensive overview of the primary synthetic routes, detailed purification protocols, and in-depth spectroscopic characterization of this valuable building block, grounded in established chemical principles and safety protocols.

Strategic Importance in Chemical Synthesis

Thiophene-based molecules are a cornerstone of modern chemical research, found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2] The rigid, aromatic five-membered ring provides a stable scaffold that can be functionalized to modulate biological activity or electronic properties. This compound (CAS: 18792-00-2, MW: 188.05 g/mol ) is particularly significant because its substituents are strategically positioned to allow for sequential and regioselective modifications, making it an indispensable precursor for constructing diverse and complex molecular architectures.[1][3][4][5]

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached from two primary strategic directions: late-stage bromination of a pre-existing nitrile or early introduction of bromine followed by cyanation. The choice of route often depends on the availability of starting materials, scalability, and tolerance to reaction conditions.

Route A: Electrophilic Bromination of Thiophene-3-carbonitrile

This is often the more direct approach, involving the selective bromination of commercially available Thiophene-3-carbonitrile.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring is inherently electron-rich and susceptible to electrophiles. The directing effects of the substituents are critical:

-

Sulfur Atom: As a heteroatom, the sulfur activates the ring towards electrophilic attack and strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5).

-

Cyano Group (-CN): This group is strongly electron-withdrawing and acts as a meta-director.

When the C3 position is occupied by the cyano group, the two α-positions (C2 and C5) are electronically distinct. The C5 position is sterically more accessible and is strongly activated by the sulfur atom, making it the primary site for bromination. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and side reactions.[6][7]

Caption: Reaction scheme for the synthesis of this compound via electrophilic bromination.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Thiophene-3-carbonitrile (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable inert solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification is achieved via recrystallization or column chromatography.[8]

Route B: Cyanation of 3,5-Dibromothiophene

This route is advantageous if 3,5-Dibromothiophene is a more readily available or cost-effective starting material. The key transformation is a nucleophilic substitution of one bromine atom.

The classic method for this conversion is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN) to displace an aryl halide.[9] The reaction typically requires high temperatures (150-200 °C) and a polar aprotic solvent like DMF or NMP to facilitate the reaction.[9][10] The mechanism is thought to involve an oxidative addition of the aryl bromide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination of the product.[9] The high temperatures and the use of stoichiometric copper cyanide can make product purification challenging.[9][10]

Caption: Reaction scheme for the synthesis via Rosenmund-von Braun cyanation.

-

Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, combine 3,5-Dibromothiophene (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent: Add anhydrous N,N-Dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Quench by pouring into an aqueous solution of ferric chloride (FeCl₃) and ammonia to complex the copper salts.

-

Extraction: Extract the aqueous mixture thoroughly with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product typically requires purification by column chromatography to remove residual starting material and copper byproducts.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Bromination | Route B: Cyanation |

| Starting Material | Thiophene-3-carbonitrile | 3,5-Dibromothiophene |

| Key Reagents | NBS, Organic Solvent | CuCN, DMF/NMP |

| Temperature | 0 °C to Room Temp. | High Temp. (140-200 °C) |

| Yield | Generally good to excellent | Moderate to good |

| Purification | Simpler (Recrystallization often sufficient) | More complex (Chromatography required) |

| Safety Concerns | NBS is a lachrymator | High Toxicity of CuCN , High Temp. |

Purification and Isolation Workflow

Regardless of the synthetic route, rigorous purification is essential to obtain material suitable for subsequent reactions. Column chromatography is the most common method.

Caption: General workflow for the purification of this compound.

Spectroscopic Characterization and Validation

Unequivocal characterization is crucial to confirm the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most prominent feature is the sharp, strong absorption band for the nitrile group.[11][12][13]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| C-H Stretch (Aromatic) | ~3100 | Medium |

| C=C Stretch (Thiophene Ring) | 1600 - 1400 | Medium-Weak |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Note: The conjugation of the nitrile with the aromatic ring slightly lowers its stretching frequency compared to saturated nitriles.[12][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is simple and diagnostic. It will show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. Their mutual coupling (J-coupling) will confirm their adjacency.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 - 8.4 | Doublet (d) | ~1.5 - 2.0 |

| H-4 | ~7.8 - 8.0 | Doublet (d) | ~1.5 - 2.0 |

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C5 (bearing Br) | ~115 - 120 |

| C2 | ~135 - 140 |

| C4 | ~130 - 135 |

| C3 (bearing CN) | ~110 - 115 |

| CN (Nitrile) | ~115 - 120 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The most telling feature is the isotopic pattern of bromine.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

m/z (C₅H₂⁷⁹BrNS) ≈ 186.9

-

m/z (C₅H₂⁸¹BrNS) ≈ 188.9

-

-

Fragmentation: Common fragmentation patterns may include the loss of Br or CN.

Safety, Handling, and Storage

Extreme caution must be exercised when working with cyanide-containing compounds and brominating agents.

-

Cyanide Handling:

-

All work involving cyanide salts (e.g., CuCN) must be performed in a certified chemical fume hood.[15][16][17]

-

Never work alone when handling cyanides.[18]

-

Crucially, keep all cyanide compounds and reaction mixtures away from acids. Contact with acid will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[16][19]

-

Workup and decontamination of glassware should be performed with a basic solution (pH > 10), such as a dilute bleach solution, to prevent HCN formation.[16][17]

-

Cyanide waste is considered acutely toxic (P-listed) and must be segregated and disposed of according to institutional hazardous waste protocols.[15][16]

-

-

Personal Protective Equipment (PPE):

-

Storage:

References

- 1. This compound|CAS 18792-00-2|Supplier [benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. This compound | 18792-00-2 | TAA79200 [biosynth.com]

- 4. CAS 18792-00-2 | this compound - Synblock [synblock.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]

- 8. JPS62138489A - Method for producing brominated thiophene - Google Patents [patents.google.com]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. IR spectrum: Nitriles [quimicaorganica.org]

- 14. scribd.com [scribd.com]

- 15. research.columbia.edu [research.columbia.edu]

- 16. jst.chem.yale.edu [jst.chem.yale.edu]

- 17. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 18. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 19. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromothiophene-3-carbonitrile

This guide provides a comprehensive analysis of the spectroscopic data for 5-bromothiophene-3-carbonitrile, a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and comparative data from structurally related thiophene derivatives, ensuring a blend of theoretical understanding and practical application.

Introduction to this compound: A Versatile Building Block

This compound, with the chemical formula C₅H₂BrNS and a molecular weight of 188.05 g/mol , is a bifunctional aromatic compound.[1][2] Its thiophene core, a five-membered aromatic heterocycle, imparts significant electronic stability. The strategic placement of a bromine atom at the 5-position and a nitrile group at the 3-position creates a molecule with a dual-reactivity profile. The bromine atom serves as an efficient leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon bonds.[3] Concurrently, the electron-withdrawing nitrile group provides a handle for diverse chemical transformations, making this compound a valuable precursor in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and organic electronic materials.[3]

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in this compound. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the substitution pattern and the electronic environment of the thiophene ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo and cyano substituents. The bromine atom exhibits a moderate deshielding effect, while the nitrile group is strongly electron-withdrawing, leading to a more significant downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.15 | Doublet | ~1.5 | H-2 |

| ~7.60 | Doublet | ~1.5 | H-4 |

Rationale for Predictions: The predicted chemical shifts are based on the analysis of substituent effects on the thiophene ring. In 3-substituted thiophenes, the H-2 proton typically resonates at a lower field than the H-4 and H-5 protons.[1] The strongly electron-withdrawing nitrile group at C-3 will significantly deshield the adjacent H-2 and H-4 protons. The bromine at C-5 will further deshield the H-4 proton. The observed coupling constant of approximately 1.5 Hz is characteristic of a four-bond coupling (⁴J) between the H-2 and H-4 protons in a 3,5-disubstituted thiophene ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five carbon atoms of the thiophene ring and the nitrile group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | C-2 |

| ~115.5 | C-3 |

| ~134.0 | C-4 |

| ~112.0 | C-5 |

| ~114.0 | -C≡N |

Rationale for Predictions: The assignments are based on established chemical shift ranges for substituted thiophenes.[1] The carbon atom bearing the bromine (C-5) is expected to be shielded compared to an unsubstituted carbon, while the carbon attached to the electron-withdrawing nitrile group (C-3) will also appear at a relatively upfield position. The nitrile carbon itself has a characteristic chemical shift in the 110-125 ppm range. The remaining aromatic carbons (C-2 and C-4) are deshielded due to the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the nitrile and the thiophene ring provide a characteristic fingerprint for the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1520 | Medium | C=C aromatic ring stretch |

| ~1420 | Strong | C=C aromatic ring stretch |

| ~830 | Strong | C-H out-of-plane bend |

| ~700 | Medium | C-Br stretch |

Rationale for Predictions: The most prominent and diagnostic peak is the strong absorption around 2230 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations are expected to appear as weak bands just above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically give rise to two or more bands in the 1600-1400 cm⁻¹ region.[2] The C-H out-of-plane bending vibrations are sensitive to the substitution pattern, and a strong band around 830 cm⁻¹ is anticipated for a 2,4-disubstituted thiophene pattern (relative to the protons). The C-Br stretch is expected in the lower frequency region.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: ATR is preferred for solid samples due to its simplicity and minimal sample preparation.

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Resolution: 4 cm⁻¹.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Fragmentation Pathway |

| 187/189 | [C₅H₂BrNS]⁺˙ (M⁺˙) | Molecular ion |

| 108 | [C₅H₂NS]⁺ | Loss of Br radical |

| 81 | [C₄H₂S]⁺˙ | Loss of Br and HCN |

Rationale for Predictions: The molecular ion peak (M⁺˙) is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 187 and 189, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4] A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, which would result in a fragment ion at m/z 108. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the nitrile group, leading to further fragment ions.

Experimental Protocol for MS Data Acquisition

Sample Introduction:

-

For a volatile solid, direct insertion probe or gas chromatography (GC-MS) can be used.

Ionization Method:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

Mass Analyzer:

-

A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Data Analysis:

-

Identify the molecular ion peaks and confirm the presence of bromine from the isotopic pattern.

-

Analyze the major fragment ions to deduce the fragmentation pathways, which can provide additional structural confirmation.

Conclusion: A Comprehensive Spectroscopic Profile

This guide provides a detailed spectroscopic characterization of this compound, a compound of significant interest in synthetic chemistry. By integrating predicted NMR, IR, and MS data with established experimental protocols and interpretive rationale, this document serves as a valuable resource for researchers. The presented data and methodologies are designed to ensure the confident identification and quality assessment of this versatile building block, thereby supporting its effective application in the development of novel pharmaceuticals and advanced materials.

References

5-Bromothiophene-3-carbonitrile chemical properties and reactivity

An In-depth Technical Guide to 5-Bromothiophene-3-carbonitrile: Properties, Reactivity, and Synthetic Applications

Executive Summary

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in modern organic synthesis. Its structure, featuring a thiophene ring substituted with both a reactive bromine atom and a versatile nitrile group, provides a unique dual-reactivity profile. This guide offers an in-depth exploration of its chemical properties, reactivity, and strategic applications. We will delve into its spectroscopic signature, detailed reaction mechanisms such as palladium-catalyzed cross-couplings, transformations of the nitrile moiety, and its role as a key building block in the development of pharmaceuticals and advanced organic materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, known for its electronic stability and ability to participate in a wide array of chemical transformations.[1][2] this compound (CAS No. 18792-00-2) is a bifunctional reagent that capitalizes on this core structure. The bromine atom at the C5 position serves as an excellent leaving group, primarily enabling metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[3][4] Concurrently, the electron-withdrawing nitrile group at the C3 position not only modulates the electronic properties of the thiophene ring but also acts as a synthetic handle for conversion into other critical functional groups like carboxylic acids and amines.[3][5] This combination makes it an indispensable tool for constructing complex molecules, from active pharmaceutical ingredients (APIs) to organic semiconductors for OLEDs.[3][6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis, including reaction monitoring and product characterization.

Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 18792-00-2 | [7][8][9] |

| Molecular Formula | C₅H₂BrNS | [7][8] |

| Molecular Weight | 188.04 g/mol | [7][8] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromo-4-cyanothiophene, 5-bromo-3-cyanothiophene | [10] |

| SMILES | C1=C(SC=C1C#N)Br | [7] |

| InChI Key | SXWMTJRCGWONCL-UHFFFAOYSA-N | [8] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid | [10] |

| Purity | ≥97% (typical) | [8][10] |

| Storage | Store in a cool, dry place. Keep container closed. | [10] |

(Note: Specific data like melting point and solubility are not consistently reported in the initial search results and should be confirmed by consulting the supplier's Certificate of Analysis.)

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.

| Technique | Expected Features |

| ¹H NMR | The spectrum will show two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C2 will appear as a doublet, coupled to the proton at C4. Similarly, the proton at C4 will be a doublet coupled to the C2 proton. The precise chemical shifts are influenced by the solvent and the electronic effects of the bromo and cyano substituents. |

| ¹³C NMR | The spectrum will display five distinct signals: four for the sp² carbons of the thiophene ring and one for the nitrile carbon (typically δ 110-120 ppm). The carbons attached to bromine (C5) and the nitrile group (C3) will have characteristic shifts, as will the protonated carbons (C2, C4) and the quaternary carbon of the nitrile. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H and C=C stretching of the aromatic thiophene ring. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The primary peaks would be at m/z 187 and 189. |

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.

Overview of Reactivity

The molecule's reactivity is dominated by the C-Br bond at the 5-position and the nitrile group at the 3-position. The bromine is susceptible to metal-catalyzed coupling reactions, while the nitrile group can undergo various nucleophilic additions and reductions.

References

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound|CAS 18792-00-2|Supplier [benchchem.com]

- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 5. nbinno.com [nbinno.com]

- 6. myuchem.com [myuchem.com]

- 7. This compound | 18792-00-2 | TAA79200 [biosynth.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound , 95+% , 18792-00-2 - CookeChem [cookechem.com]

- 10. China this compound CAS No.: 18792-00-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

The Strategic Derivatization of 5-Bromothiophene-3-carbonitrile: A Technical Guide for Medicinal and Materials Science Researchers

Introduction: The Versatile 5-Bromothiophene-3-carbonitrile Scaffold

In the landscape of heterocyclic chemistry, the thiophene ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals and functional organic materials.[1] Its unique electronic properties and propensity for functionalization have made it a cornerstone in drug discovery and materials science. Among the vast family of thiophene-based building blocks, this compound has emerged as a particularly strategic starting material. This guide provides an in-depth technical exploration of the derivatization of this versatile core, offering field-proven insights for researchers, scientists, and drug development professionals.

The inherent reactivity of this compound is dictated by its distinct functional groups. The bromine atom at the 5-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents. Concurrently, the nitrile group at the 3-position is not merely a passive functionality; it is a key electronic modulator of the thiophene ring and a precursor for further chemical transformations into amines, amides, or carboxylic acids. This dual functionality allows for a multi-directional approach to molecular design, empowering chemists to fine-tune the steric and electronic properties of the resulting derivatives with a high degree of precision.

This guide will delve into the core synthetic methodologies for the derivatization of this compound, with a particular focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will explore detailed experimental protocols, discuss the critical parameters that govern reaction outcomes, and provide a framework for the structural characterization of the resulting 5-arylthiophene-3-carbonitrile derivatives. Furthermore, we will present a curated overview of the reported biological activities of these compounds, underscoring their potential in the development of novel therapeutic agents.

Synthetic Strategies for Derivatization: The Suzuki-Miyaura Coupling as a Workhorse Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of C-C bonds, offering mild reaction conditions and a broad tolerance of functional groups.[2] For the derivatization of this compound, this reaction provides a direct and efficient route to a diverse library of 5-arylthiophene-3-carbonitriles.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, base, and solvent is critical for achieving high yields and purity. For electron-deficient substrates like this compound, the use of electron-rich and bulky phosphine ligands can be advantageous.

Below is a generalized workflow for the synthesis of 5-arylthiophene-3-carbonitrile derivatives via the Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for the synthesis of 5-arylthiophene-3-carbonitrile derivatives.

Experimental Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling

The following protocol is a robust starting point for the synthesis of 5-arylthiophene-3-carbonitrile derivatives. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Stir the mixture for 10-15 minutes to ensure good suspension. Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Structural Characterization of 5-Arylthiophene-3-carbonitrile Derivatives

Unambiguous structural elucidation of the synthesized derivatives is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of 5-arylthiophene-3-carbonitrile derivatives will exhibit characteristic signals for the thiophene ring protons and the protons of the newly introduced aryl group. The thiophene protons, typically appearing as singlets or doublets depending on the substitution pattern, will be deshielded due to the aromatic nature of the ring. The chemical shifts and coupling constants of the aryl protons will provide information about the substitution pattern on the aryl ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiophene ring and the aryl substituent. The carbon atom attached to the nitrile group (C-3) and the carbon atom bonded to the aryl group (C-5) will have characteristic chemical shifts. The nitrile carbon itself will appear in the downfield region of the spectrum.

Example Spectral Data: For a generic 5-arylthiophene-3-carbonitrile, one would expect the following approximate chemical shifts (in ppm, relative to TMS in CDCl₃):

-

¹H NMR: Thiophene protons (H-2 and H-4) in the range of 7.0-8.0 ppm; Aryl protons in the range of 7.0-8.5 ppm.

-

¹³C NMR: Thiophene carbons in the range of 110-150 ppm; Aryl carbons in the range of 120-140 ppm; Nitrile carbon (CN) in the range of 115-120 ppm.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule.

Biological Activities of this compound Derivatives: A Survey of the Landscape

Derivatives of the thiophene-3-carbonitrile core have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. The introduction of various aryl groups at the 5-position can significantly modulate the pharmacological profile of the parent scaffold.

Anticancer Activity

Several studies have reported the potent anticancer activity of thiophene derivatives. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The table below summarizes the reported in vitro anticancer activity of selected thiophene derivatives, highlighting their potential as leads for the development of novel oncology therapeutics.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Thiophene Carboxamide Derivatives | Hep3B | 5.46 µM | [4] |

| 5-Aryl-1,3,4-thiadiazole Derivatives | MCF-7 | 2.32 µg/mL | [5] |

| Pyrazolo[4,3-c]hexahydropyridine Derivatives | MCF-7 | 2.4 µM | [6] |

| Indole-benzothiazole Derivatives | MDA-MB-231 | 0.024 µM | [6] |

| 5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MCF-7, MDA-MB-231 | Significant Inhibition | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene-based compounds have shown promising activity against a range of bacteria and fungi. The introduction of specific aryl substituents can enhance the antimicrobial potency and broaden the spectrum of activity.

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

| Novel Thiophene Derivatives | Colistin-resistant A. baumannii | 16-32 mg/L (MIC₅₀) | [8] |

| Novel Thiophene Derivatives | Colistin-resistant E. coli | 8-32 mg/L (MIC₅₀) | [8] |

| Thiophene Derivatives | Pseudomonas aeruginosa | Potent Activity | [9] |

| 8-Nitro-7-(aryl/hetaryl)fluoroquinolones | S. agalactiae, S. aureus | 7.7 µg/mL | [10] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives | Various Bacteria | Varied Activity | [11] |

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient platform for its derivatization, enabling the systematic exploration of structure-activity relationships. The resulting 5-arylthiophene-3-carbonitrile derivatives have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation in preclinical and clinical studies.

Future research in this area should focus on the continued exploration of novel aryl and heteroaryl substituents to further optimize the biological activity and pharmacokinetic properties of these compounds. The development of more sustainable and efficient synthetic methodologies will also be crucial for the large-scale production of promising drug candidates. As our understanding of the molecular targets of these compounds deepens, the rational design of next-generation thiophene-based therapeutics will undoubtedly accelerate the journey from the laboratory to the clinic.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromothiophene-3-carbonitrile (CAS 18792-00-2)

Abstract

This technical guide provides a comprehensive overview of 5-Bromothiophene-3-carbonitrile (CAS No. 18792-00-2), a pivotal heterocyclic intermediate in contemporary drug discovery and materials science. This document delineates its fundamental chemical and physical properties, offers insights into its synthesis, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide details its emerging role as a critical building block in the synthesis of complex molecular architectures, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras). Safety protocols, handling procedures, and spectroscopic data are also presented to equip researchers, chemists, and drug development professionals with the essential knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of the Bromothiophene Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for benzene rings while offering unique electronic properties and metabolic profiles.[1] Thiophene derivatives are integral to a wide array of FDA-approved drugs and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This compound has emerged as a particularly valuable synthon due to its dual-reactivity profile. The bromine atom at the 5-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[4] Concurrently, the nitrile group at the 3-position is an electron-withdrawing group that can be further functionalized, providing a route to diverse chemical entities.[4] This unique combination of reactive sites makes it an indispensable building block for constructing complex molecules with therapeutic potential and for developing novel organic electronic materials.[4]

Chemical and Physical Properties

This compound is typically supplied as a solid with a purity of 97% or higher.[5] Its core physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18792-00-2 | [5][6] |

| Molecular Formula | C₅H₂BrNS | [5][6] |

| Molecular Weight | 188.05 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [5] |

| Storage | Room temperature, in a dry, sealed place | [5] |

| InChI Key | SXWMTJRCGWONCL-UHFFFAOYSA-N | [5] |

| Synonyms | 2-Bromo-4-cyanothiophene, 2-Bromothiophene-4-carbonitrile |

Synthesis and Manufacturing

The synthesis of this compound typically involves the selective bromination of a thiophene precursor. While a specific, detailed industrial synthesis protocol for this exact molecule is not widely published, a representative approach can be adapted from established methods for the bromination of thiophene derivatives. A common strategy involves the direct bromination of 3-thiophenecarbonitrile using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination is a key consideration in the synthesis design.

Below is a representative, generalized laboratory-scale protocol for the synthesis of a brominated thiophene, which illustrates the core principles that would be applied.

Representative Experimental Protocol: Bromination of a Thiophene Derivative

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound. A thorough risk assessment should be conducted before undertaking any chemical synthesis.

Materials:

-

Thiophene-3-carbonitrile (starting material)

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

-

Radical initiator (e.g., AIBN or Benzoyl Peroxide), if required for specific methods

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Thiophene-3-carbonitrile in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add N-Bromosuccinimide (typically 1.0-1.2 equivalents) to the solution. If a radical pathway is intended, add a catalytic amount of a radical initiator.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS 18792-00-2|Supplier [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 18792-00-2 | TAA79200 [biosynth.com]

An In-Depth Technical Guide to 5-Bromothiophene-3-carbonitrile: A Core Scaffold in Modern Chemistry

Foreword: The Unseen Importance of Heterocyclic Intermediates

In the landscape of drug discovery and materials science, the final, active molecules often take center stage. However, the true innovation frequently lies in the design and utilization of their foundational components. 5-Bromothiophene-3-carbonitrile is one such critical building block. While not a therapeutic agent itself, its unique structural and electronic properties make it an indispensable intermediate for synthesizing a vast array of complex molecules with significant pharmacological and material applications.[1] This guide provides an in-depth exploration of its molecular architecture, reactivity, and strategic applications, offering researchers and developers the foundational knowledge required to leverage its full potential.

Physicochemical and Structural Profile

This compound is a substituted aromatic heterocycle. The core of the molecule is a five-membered thiophene ring, which imparts significant electronic stability and unique bioisosteric properties, often serving as a surrogate for a benzene ring in drug design.[2][3] The strategic placement of a bromine atom at the 5-position and a nitrile group at the 3-position creates a molecule with a dual-reactivity profile, primed for sequential and diverse chemical modifications.[1]

| Property | Value | Source(s) |

| CAS Number | 18792-00-2 | [4][5][6] |

| Molecular Formula | C₅H₂BrNS | [1][4][6] |

| Molecular Weight | 188.04 g/mol | [4][6] |

| Purity | Typically ≥97% | [6][7][8] |

| Appearance | Solid (form may vary) | [9] |

| SMILES | C1=C(SC=C1C#N)Br | [4] |

| InChI Key | SXWMTJRCGWONCL-UHFFFAOYSA-N | [6] |

Elucidating the Molecular Structure: A Spectroscopic Deep Dive

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The thiophene ring possesses two non-equivalent aromatic protons.

-

The proton at the 2-position (H-2) is expected to appear as a doublet, influenced by the adjacent proton at the 4-position.

-

The proton at the 4-position (H-4) will also appear as a doublet due to coupling with H-2. The chemical shifts for these protons will be in the aromatic region (typically 7.0-8.5 ppm), with their exact positions influenced by the anisotropic effects of the sulfur atom and the electronic effects of the bromo and cyano substituents.

-

-

¹³C NMR Spectroscopy: The molecule has five distinct carbon environments.

-

C-N (Nitrile Carbon): The carbon of the nitrile group is characteristically found in the 115–120 ppm range.[10]

-

C-Br (Carbon bearing Bromine): This carbon (C-5) will be significantly shifted due to the electronegativity of bromine.

-

C-CN (Carbon bearing Nitrile): This carbon (C-3) is also influenced by the electron-withdrawing nature of the attached nitrile group.

-

C-H Carbons (C-2 and C-4): These carbons will appear in the typical aromatic region for heterocyclic compounds, with their signals split in a proton-coupled spectrum.

-

C-S Carbon (C-2): The carbon adjacent to the sulfur atom will have a characteristic shift. In similar structures like 2,5-dibromothiophene, carbons attached to bromine appear around 114 ppm.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

-

C≡N Stretch: The most prominent and diagnostic peak will be the sharp, strong absorption from the nitrile (C≡N) triple bond stretch, which characteristically appears around 2230-2250 cm⁻¹.[10]

-

C=C Stretch: Aromatic C=C stretching vibrations within the thiophene ring will be observed in the 1400-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching will produce signals above 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region, usually between 500-650 cm⁻¹.

Synthesis and Chemical Reactivity: A Versatile Synthetic Tool

The utility of this compound stems from its role as a versatile intermediate. It is typically prepared through multi-step synthesis starting from simpler thiophene precursors.

Representative Synthesis Workflow

A common conceptual pathway involves the regioselective bromination and subsequent cyanation of a suitable thiophene derivative. The workflow below illustrates a generalized synthetic strategy.

Caption: Generalized workflow for the synthesis of this compound.

Pillars of Reactivity

The molecule's reactivity is governed by its two key functional groups:

-

The Bromine Atom (at C-5): The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, enabling the facile formation of new carbon-carbon or carbon-heteroatom bonds.[1] This is the primary reason for its widespread use in building molecular complexity.

-

The Nitrile Group (at C-3): The electron-withdrawing nitrile group offers a secondary site for chemical modification.[1] It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions, providing a gateway to a different set of derivative compounds.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][12] this compound serves as a key starting material for creating analogues with potential therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][13][14]

Core Application: Suzuki Cross-Coupling Reactions

A principal application for this molecule is its use in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the precise and efficient linkage of the thiophene core to various aryl or heteroaryl boronic acids, generating complex bi-aryl structures that are often the backbone of modern pharmaceutical agents.[15]

Caption: Use of this compound in a Suzuki cross-coupling reaction.

This strategy is fundamental for generating libraries of compounds for high-throughput screening. By varying the "R" group from the boronic acid, researchers can systematically explore the structure-activity relationship (SAR) to optimize a compound's efficacy and selectivity for a specific biological target.[12]

Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling is crucial. Researchers must consult the full Safety Data Sheet (SDS) before use.

-

Hazard Identification: While a specific SDS for this exact compound should always be consulted, related brominated thiophenes are often classified as toxic if swallowed, fatal in contact with skin or if inhaled, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[17][18]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the principle that molecular utility is born from intelligent design. Its thiophene core provides a stable and biologically relevant scaffold, while its bromo and nitrile functionalities offer orthogonal handles for synthetic diversification. For researchers in medicinal chemistry and materials science, a thorough understanding of this molecule's structure, spectroscopy, and reactivity is not merely academic—it is the key to unlocking new frontiers in the development of novel therapeutics and functional materials.

References

- 1. This compound|CAS 18792-00-2|Supplier [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. This compound | 18792-00-2 | TAA79200 [biosynth.com]

- 5. parchem.com [parchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. China this compound CAS No.: 18792-00-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 5-Bromothiophene-3-carboxylic acid 97 100523-84-0 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2,5-Dibromothiophene(3141-27-3) 13C NMR spectrum [chemicalbook.com]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. CAS 18792-00-2 | this compound - Synblock [synblock.com]

Purity and analysis of 5-Bromothiophene-3-carbonitrile

An In-Depth Technical Guide to the Purity and Analysis of 5-Bromothiophene-3-carbonitrile

Foreword

In the landscape of modern drug discovery and materials science, the molecular scaffold of thiophene is a cornerstone of innovation.[1] Among its many functionalized derivatives, this compound (C₅H₂BrNS) emerges as a particularly valuable building block.[2] Its dual-reactivity profile, featuring a reactive bromine atom amenable to cross-coupling reactions and a versatile nitrile group for further functionalization, makes it a prized intermediate in the synthesis of complex organic molecules.[2] However, the synthetic utility of this compound is directly contingent upon its purity. Undetected impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and compromised performance in downstream applications.

This guide provides an in-depth exploration of the critical aspects of purity control and analytical validation for this compound. Moving beyond mere procedural outlines, we will delve into the causality behind methodological choices, offering a framework for robust quality assessment that ensures the reliability and reproducibility of your research.

The Synthetic Landscape: Understanding Impurity Origins

A robust analytical strategy begins with a thorough understanding of the compound's synthetic route, as this is the primary source of potential impurities. While various methods exist for the synthesis of substituted thiophenes, a common pathway to this compound involves the electrophilic bromination of a thiophene-3-carbonitrile precursor.[3] This process, typically employing reagents like N-Bromosuccinimide (NBS) or elemental bromine, is effective but can introduce several classes of impurities.[4][5][6]

Common Impurity Classes:

-

Starting Materials: Incomplete conversion can result in the presence of residual thiophene-3-carbonitrile in the final product.

-

Over-Brominated Species: The thiophene ring is susceptible to further bromination, leading to the formation of di- or tri-brominated thiophenes. A notable example is the potential formation of 2,5-dibromothiophene derivatives.[7][8]

-

Isomeric Impurities: Depending on the regioselectivity of the bromination reaction, positional isomers may be formed. The directing effects of the nitrile group must be carefully controlled to minimize the formation of other bromothiophene-3-carbonitrile isomers.

-

Reagent Residues: Residual brominating agents or their byproducts (e.g., succinimide from NBS) can contaminate the product.

-

Solvent Artifacts: Residual solvents used during the reaction or workup process are a common source of contamination.

The following diagram illustrates the logical flow from synthesis to the generation of the crude product, highlighting the introduction points for various impurities.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. This compound|CAS 18792-00-2|Supplier [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Brominated Thiophene Core: A Balance of Aromaticity and Reactivity

An In-depth Technical Guide to the Stability and Storage of Brominated Thiophene Compounds

For researchers, medicinal chemists, and professionals in drug development, brominated thiophenes are invaluable building blocks. Their unique electronic properties and reactivity make them central to the synthesis of a wide range of pharmaceuticals and advanced materials, from anti-inflammatory drugs to organic electronics.[1][2] However, the very features that make these compounds versatile can also render them susceptible to degradation if not handled and stored with precision. The integrity of research data, the success of a synthetic campaign, and the quality of a final product hinge on a thorough understanding of the stability of these critical precursors.

This guide provides a field-proven perspective on the factors governing the stability of brominated thiophene compounds. Moving beyond simple procedural lists, it delves into the causative chemical principles behind degradation pathways and outlines robust protocols for storage and stability assessment, ensuring the long-term integrity and reliability of these essential molecules.

The thiophene ring is an aromatic heterocycle, a structural feature that imparts significant inherent stability.[3][4] This aromaticity arises from the delocalization of six π-electrons over the five-membered ring, including a lone pair from the sulfur atom. However, the introduction of a bromine atom fundamentally alters the electronic landscape of the ring.

Bromine, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. This reduces the electron density of the thiophene ring, which can influence its susceptibility to certain chemical reactions.[5] While this modification is key for synthetic utility—making the compound an excellent partner in cross-coupling reactions—it also introduces potential stability concerns that must be managed. Conversely, in the context of medicinal chemistry, halogenation can be a strategic tool to enhance metabolic stability, protecting a drug candidate from rapid degradation in biological systems.[6][7]

Primary Degradation Pathways: Causality and Mitigation

Understanding the "why" behind degradation is paramount to preventing it. For brominated thiophenes, several key pathways are of primary concern.

Oxidation

Oxidation is one of the most common degradation routes for thiophene derivatives. The sulfur atom, with its available lone pairs, is a prime target for oxidizing agents.

-

Mechanism: The initial oxidation typically occurs at the sulfur atom, forming a thiophene S-oxide. This intermediate is often highly reactive and can undergo further oxidation to the more stable thiophene S,S-dioxide (sulfone).[8][9][10][11] These oxidized species can be unstable and may proceed through subsequent reactions, including dimerization or cycloaddition.[11][12]

-

Influencing Factors: The presence of atmospheric oxygen, peroxide impurities in solvents (e.g., aged THF or diethyl ether), or strong oxidizing agents can initiate this cascade. The position and number of bromine atoms can influence the rate of oxidation; sterically hindered thiophenes may be more resistant.

-

Mitigation Strategy: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is the most effective preventative measure. Using freshly distilled or inhibitor-stabilized solvents free of peroxides is also critical during experimental work.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, provides the energy necessary to induce chemical reactions that would not otherwise occur.

-

Mechanism: For photodegradation to occur, the compound must be able to absorb light. Molecules with extended conjugation, like many thiophene derivatives, can absorb UV or even visible light.[13] This absorption can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules, such as singlet oxygen.[14][15] It is noteworthy that electron-withdrawing groups like bromine can decrease the reactivity of the thiophene ring toward singlet oxygen, thereby enhancing photostability in certain contexts.[14][15]

-

Regulatory Context: The International Council for Harmonisation (ICH) Q1B guideline provides a standardized framework for photostability testing, underscoring its importance in pharmaceutical development.[16] The guideline mandates evaluating whether light exposure results in unacceptable changes to the drug substance or product.[16]

-

Mitigation Strategy: The simplest and most effective control is to prevent light exposure. Always store brominated thiophenes in amber glass vials or other opaque containers.[13][17] Conduct manipulations in a fume hood with the sash lowered or in a laboratory with UV-filtered lighting where possible.

Thermal Degradation

While the core thiophene ring is remarkably robust, capable of withstanding temperatures up to 850°C without decomposition, the stability of substituted derivatives is significantly lower.[18]

-

Mechanism: At elevated temperatures, thermal energy can overcome the activation barrier for bond cleavage. The carbon-sulfur bonds in the thiophene ring are often the most labile and can break, leading to fragmentation and polymerization.[19] The specific decomposition temperature is highly dependent on the compound's structure and substitution pattern.

-

Mitigation Strategy: Unless a compound is known to be exceptionally stable, storage at reduced temperatures (refrigeration at 2-8°C or freezing at -20°C) is recommended. This minimizes the rate of all potential degradation reactions.

Hydrolysis and Dehalogenation

While the C-Br bond on an aromatic ring is generally stable, it can be susceptible to cleavage under certain conditions.

-

Mechanism: Nucleophilic substitution can lead to hydrolysis, particularly if the thiophene ring is activated by other substituents. In biological or environmental contexts, enzymatic pathways can catalyze dehalogenation.[20] Reductive conditions, such as the presence of certain metals or strong reducing agents, can also cause debromination.

-

Mitigation Strategy: Store compounds in a dry environment, using desiccants if necessary. Ensure that storage containers are tightly sealed to prevent the ingress of atmospheric moisture. Be mindful of incompatible reagents in synthetic schemes that could promote dehalogenation.

Caption: Primary degradation pathways for brominated thiophene compounds.

Validated Storage and Handling Protocols

A self-validating storage system is one where the protocols inherently minimize all major risks. The following recommendations integrate the chemical principles discussed above into a robust framework for maintaining compound integrity.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (refrigerated). For long-term storage (>6 months) or for particularly sensitive compounds, store at -20°C (frozen). | Reduces the kinetic rate of all chemical degradation pathways and minimizes the vapor pressure of volatile impurities or the compound itself.[21] |

| Light | Store in amber glass vials or bottles with screw caps. Wrap with opaque tape or place in a secondary opaque container for extra protection. | Prevents exposure to UV and visible light, directly inhibiting photodegradation pathways.[13] |

| Atmosphere | For routine use, ensure containers are tightly sealed. For highly sensitive or valuable materials, flush the container headspace with an inert gas (argon or nitrogen) before sealing. | Excludes atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation. |

| Container | Use Type 1 borosilicate glass containers. Ensure cap liners are made of a chemically resistant material like PTFE. | Provides an inert storage surface. PTFE liners prevent degradation of the liner and potential contamination of the sample by vapor exchange.[21][22] |

| Purity | Ensure compounds are thoroughly purified and dried before long-term storage. | Removes residual solvents, catalysts, or acidic/basic impurities that could catalyze degradation over time. |

| Handling | Always handle in a well-ventilated fume hood. Use appropriate PPE (gloves, safety glasses). For lachrymatory compounds (e.g., thenyl bromides), enhanced precautions are essential.[23] | Protects the user from potentially hazardous materials and prevents contamination of the sample. |

Special Consideration: Stabilizers Some reactive brominated thiophenes, such as 3-thenyl bromide, are known to decompose via acid-catalyzed pathways. For these specific cases, storage over a small amount of a stabilizing agent like anhydrous calcium carbonate or with the addition of a tertiary amine can significantly prolong shelf life.[23]

Experimental Workflow: Assessing Compound Stability

A systematic stability study is essential for characterizing a new compound or validating a storage protocol. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its precision, sensitivity, and ability to separate the parent compound from potential degradants.

Caption: Experimental workflow for a forced degradation (stability) study.

Protocol: HPLC-Based Stability Assessment

This protocol describes a forced degradation study to rapidly assess the stability of a brominated thiophene compound under various stress conditions.

-

Preparation (T=0):

-

Prepare an accurate stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Immediately analyze an aliquot of this solution by a validated HPLC method to establish the initial purity (T=0 baseline). This is your primary reference point.

-

Aliquot the stock solution into several sets of vials:

-

Set A: Clear glass vials (for light exposure).

-

Set B: Amber glass vials (for dark/thermal conditions).

-

Ensure all vials are sealed identically.

-

-

-

Incubation:

-

Place Set A vials in a photostability chamber that meets ICH Q1B requirements (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[16]

-

Place one set of Set B vials on a lab bench exposed to ambient light and temperature (a "worst-case" scenario).

-

Place another set of Set B vials in a dark location at ambient temperature (dark control).

-

Place a final set of Set B vials in a temperature-controlled oven at 40°C (thermal stress).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks, 4 weeks), remove one vial from each stress condition.

-

Analyze the sample by HPLC under the same conditions as the T=0 sample.

-

-

Data Evaluation:

-

Calculate the remaining percentage of the parent compound at each time point relative to T=0.

-

Observe the chromatogram for the appearance of new peaks, which indicate degradation products.

-

If connected to a mass spectrometer (LC-MS), use the mass data to tentatively identify the structures of the major degradants.

-

Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate and identify the primary liabilities (light, heat, etc.).

-

By adhering to these principles and protocols, researchers can ensure the quality and stability of their brominated thiophene compounds, leading to more reliable, reproducible, and successful scientific outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. isca.me [isca.me]

- 6. researchgate.net [researchgate.net]

- 7. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. q1scientific.com [q1scientific.com]

- 14. mdpi.com [mdpi.com]

- 15. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bfarm.de [bfarm.de]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Item - Thermal studies of chlorinated thiophenols - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 20. mdpi.com [mdpi.com]

- 21. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 22. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Thiophenes

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ossila.com [ossila.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. quora.com [quora.com]

- 9. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 12. ijert.org [ijert.org]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]

- 15. youtube.com [youtube.com]

- 16. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 19. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 20. Fiesselmann thiophene synthesis | Filo [askfilo.com]

- 21. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Formation of the Thiol Conjugates and Active Metabolite of Clopidogrel by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. PEDOT:PSS - Wikipedia [en.wikipedia.org]

- 32. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for the Stille Cross-Coupling of 5-Bromothiophene-3-carbonitrile with Organostannanes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles and intellectual property opportunities have led to their incorporation into a multitude of approved drugs and advanced materials. The targeted synthesis of specifically substituted thiophenes is therefore a critical endeavor. The Stille cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups, making it an ideal strategy for the late-stage functionalization of complex molecules.[1][2][3][4]